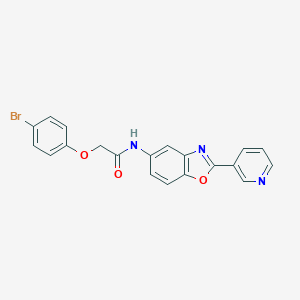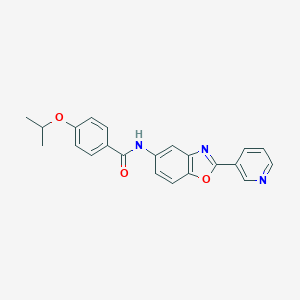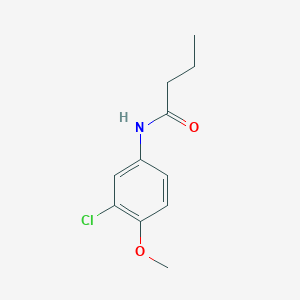![molecular formula C21H31NO2 B245144 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, also known as CPI-169, is a novel small molecule inhibitor that specifically targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in gene transcription, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.
Mechanism of Action
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol exerts its effects by binding to the bromodomain of BET proteins, which are critical regulators of gene transcription. By inhibiting BET proteins, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol reduces the expression of genes that are involved in disease processes such as cell proliferation, inflammation, and angiogenesis. This results in a decrease in disease severity and an improvement in overall health.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to improve cardiac function and reduce the formation of atherosclerotic plaques. These effects are due to the specific targeting of BET proteins by 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, which results in the modulation of gene expression and the downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has shown high selectivity for BET proteins, reducing the likelihood of off-target effects. However, one limitation of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials. In addition, the use of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that can predict response to 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol treatment may enable more personalized approaches to therapy.
Synthesis Methods
The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol involves a multi-step process that begins with the reaction of cyclopentadiene with ethyl acrylate to form a Diels-Alder adduct. The resulting compound is then subjected to a series of reactions, including hydrolysis, alkylation, and reduction, to yield the final product. The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments and clinical trials.
Scientific Research Applications
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key driver of many diseases, and 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce inflammation in models of rheumatoid arthritis and sepsis. In cardiovascular disease, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce the formation of atherosclerotic plaques and improve cardiac function.
properties
Molecular Formula |
C21H31NO2 |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-cyclopentyl-5-[2-hydroxyethyl(propan-2-yl)amino]-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H31NO2/c1-18(2)22(16-17-23)15-9-8-14-21(24,20-12-6-7-13-20)19-10-4-3-5-11-19/h3-5,10-11,18,20,23-24H,6-7,12-17H2,1-2H3 |
InChI Key |
XUPWMFVPLKVQOJ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)


![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)